(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
Description
Properties
IUPAC Name |
[(1S,2S,3S)-2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2/t16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLLKKWTDDEQAD-KURKYZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Catalyzed Hydrogenation
Rhodium-catalyzed transfer hydrogenation offers a high degree of stereocontrol. In one protocol, (trans)-2,3-bis[(benzoyloxy)methyl]cyclobutanone (50 mg) was reacted with tris(triphenylphosphine)rhodium(I) chloride (1.4 mg) and diphenylsilane (27.4 μL) in toluene under argon. The reaction proceeded at room temperature for 15 minutes, yielding 55 mg of a clear oil after aqueous workup. While this method avoids extreme temperatures, the yield remains moderate (~70% crude), necessitating further optimization for scalability.
Diisobutylaluminum Chloride (DIBAH)
A large-scale reduction using DIBAH exemplifies industrial applicability. A solution of (2S-trans)-2,3-bis[(benzoyloxy)methyl]cyclobutanone (235 g) in methylene chloride was treated with DIBAH (156.6 g) at -40°C for 70 minutes. Quenching with methanol and subsequent crystallization from methanol/water afforded 160.6 g (68% yield) of the product with 99.95% HPLC purity. Key parameters include:
Sodium Borohydride (NaBH4)
While NaBH4 is less commonly employed for bulky substrates, a modified protocol using tetrahydrofuran (THF)/water at 0°C achieved partial reduction of analogous ketones. However, competing side reactions, such as over-reduction or epimerization, limit its utility for this specific substrate.
Stereochemical Control Strategies
The (1S,2S,3S) configuration is dictated by the stereochemistry of the starting cyclobutanone and the reducing agent’s selectivity:
Notably, rhodium catalysts induce enantioselectivity via chiral ligand interactions, though this approach remains underexplored for cyclobutanones.
Experimental Optimization
Temperature and Quenching
Maintaining sub-zero temperatures (-40°C) during DIBAH addition minimizes side reactions. Quenching with methanol at controlled rates prevents exothermic runaway, as evidenced by a temperature rise of only 8°C over one hour.
Crystallization Techniques
Crystallization from methanol/water (2:1 v/v) effectively removes diastereomeric impurities. For example, a 287.3 g crude product yielded 160.6 g (56% recovery) of pure material after a single crystallization.
Analytical Validation
-
HPLC : Zorbax-cyano column with water/acetonitrile gradient confirmed 99.95% purity.
-
Elemental analysis : C 69.92%, H 5.87% (calc. C 70.38%, H 5.94%).
Comparative Analysis of Methods
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| DIBAH reduction | 68% | 99.95% | High | Industrial |
| Rh-catalyzed hydrogenation | ~70% | 95% | Moderate | Lab-scale |
| NaBH4 reduction | 56% | 90% | Low | Limited |
DIBAH emerges as the optimal choice for large-scale synthesis, whereas rhodium catalysis offers a niche route for enantioselective applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyloxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: The benzoyloxymethyl groups may facilitate binding to active sites of enzymes, modulating their activity.
Pathway Modulation: The compound may influence biochemical pathways by altering the activity of key enzymes or receptors involved in these pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone
This ketone analogue replaces the hydroxyl group of the target compound with a carbonyl group. Key differences include:
- Reactivity : The ketone is less polar than the alcohol, reducing hydrogen-bonding capacity. This may lower solubility in polar solvents and alter interactions with enzymatic targets.
- Stability: Cyclobutanone derivatives are more resistant to oxidation compared to cyclobutanol.
- Applications : Likely used as a synthetic intermediate rather than a bioactive molecule due to reduced polarity .
tert-Butyl Esters (e.g., tert-butyl [(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate)
- Stability : tert-Butyl esters are more resistant to hydrolysis than benzoyl esters, making them suitable for prodrug designs requiring delayed release .
2,3-Bis(2,6-di-i-propylphenylimino)butane
- Applications: Such compounds are often catalysts or ligands in organometallic chemistry, unlike the apoptosis-inducing role of the target .
Stereochemical Variations
The (1S,2S,3S) configuration of the target compound is critical for its bioactivity. Stereoisomers, such as (1R,2R,3R) or mixed configurations, would exhibit:
Substituent Modifications
Benzoyl vs. Acetyl Groups
Replacing benzoyl with acetyl groups (e.g., in hypothetical analogues) would:
- Reduce Stability : Acetyl esters hydrolyze faster under physiological conditions, limiting their utility in sustained-release applications.
Halogenated Derivatives (e.g., 4,6-Dibromo-3-fluoro-o-toluic acid)
Data Table: Key Properties of Target and Analogues
Research Implications
- Drug Design : The benzoyloxymethyl groups in the target compound balance lipophilicity and stability, making it suitable for cellular uptake and sustained activity in apoptosis pathways.
- Stereochemical Sensitivity : The strict (1S,2S,3S) configuration underscores the importance of enantiopure synthesis in medicinal chemistry.
- Safety Profile : Unlike halogenated analogues, the absence of electronegative substituents in the target compound may reduce off-target toxicity .
Biological Activity
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol is a chiral compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of biologically active molecules. Its unique structural features and stereochemistry contribute to its biological activity, making it a compound of interest in drug development.
Structural Characteristics
The compound features a cyclobutane ring substituted at the 2 and 3 positions with benzoyloxymethyl groups. This configuration is essential for its biological interactions and reactivity. The stereochemistry of this compound allows it to engage selectively with biological targets, which is crucial in the design of therapeutics.
The biological activity of this compound primarily stems from its role as an intermediate in synthesizing nucleoside analogs. These analogs are vital in developing antiviral and anticancer drugs. The compound's ability to participate in various chemical reactions enhances its utility in creating complex molecules that can modulate biological pathways.
Case Studies
- Antiviral Activity : Research has shown that nucleoside derivatives synthesized from this compound exhibit potent antiviral properties against various viral infections. For instance, studies indicate that certain derivatives can inhibit viral replication by mimicking natural nucleosides and interfering with viral RNA synthesis.
- Anticancer Applications : A series of studies have highlighted the potential of compounds derived from this compound in targeting cancer cells. These compounds have been shown to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways essential for cell survival.
Comparative Analysis of Biological Activity
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. The compound serves as a building block for more complex structures used in drug development.
Synthesis Steps
- Formation of Cyclobutane Ring : Initial steps involve the formation of the cyclobutane framework through cyclization reactions.
- Substitution Reactions : Benzoyloxymethyl groups are introduced via nucleophilic substitution methods.
- Purification : The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological testing.
Future Directions and Research Findings
Ongoing research continues to explore the full potential of this compound in medicinal chemistry. Future studies may focus on:
- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield.
- Expanding Biological Testing : Investigating the effects on other types of cancer and viral infections.
- Mechanistic Studies : Elucidating the detailed mechanisms by which derivatives exert their biological effects.
Q & A
Basic: What are the key structural features of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol, and how do they influence its reactivity or biological activity?
The compound features a cyclobutanol core with two benzoyloxymethyl groups at the 2- and 3-positions in a stereospecific (1S,2S,3S) configuration. The strained cyclobutane ring increases reactivity, while the benzoyl esters enhance lipophilicity, facilitating membrane permeability in biological systems. The stereochemistry is critical for interactions with chiral biological targets, such as enzymes or receptors, where mismatched configurations could reduce binding affinity .
Basic: What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves:
Diol Preparation : Starting from a cyclobutane diol precursor, such as (1S,2S,3S)-2,3-bis(hydroxymethyl)cyclobutanol.
Esterification : Reacting the diol with benzoyl chloride in the presence of a base (e.g., pyridine) to form the benzoyl esters.
Purification : Column chromatography or recrystallization (e.g., using chloroform/ether mixtures) to isolate the product.
Key challenges include maintaining stereochemical integrity during esterification, which may require low-temperature conditions or chiral catalysts to prevent racemization .
Advanced: How can researchers ensure stereochemical fidelity during the synthesis of this compound?
Stereochemical control is achieved through:
- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (2S,3S)-2,3-bis(hydroxymethyl)cyclobutanone derivatives).
- Enzymatic Catalysis : Lipases or esterases with stereoselective activity to catalyze benzoylation.
- Analytical Validation : Post-synthesis confirmation via chiral HPLC or X-ray crystallography to verify the (1S,2S,3S) configuration .
Advanced: What analytical techniques are recommended for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR to confirm the cyclobutane backbone and benzoyl ester groups.
- Mass Spectrometry (HRMS) : Validate molecular weight (340.37 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolve absolute stereochemistry and crystal packing.
- HPLC : Chiral columns to assess enantiomeric purity (>98% for research-grade material) .
Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility)?
Discrepancies in solubility (e.g., chloroform vs. ether) may arise from impurities or polymorphic forms. Mitigation strategies include:
- Standardized Solubility Tests : Conduct under controlled temperature/pH.
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphs.
- Purity Assessment : NMR or LC-MS to rule out contaminants .
Advanced: What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Gloves (nitrile) and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
- Waste Disposal : Follow institutional guidelines for ester-containing organics, as benzoyl derivatives may hydrolyze to toxic benzoic acid .
Advanced: How is this compound applied in studying apoptosis or tumor suppression pathways?
It is hypothesized to modulate kinase or phosphatase activity due to structural similarity to cyclobutane-based inhibitors. Experimental designs include:
- Cell Viability Assays : MTT or Annexin V staining to quantify apoptosis.
- Western Blotting : Detect caspase activation or phosphorylation changes.
- Kinase Profiling : Screen against recombinant kinases (e.g., PKC isoforms) to identify targets .
Advanced: What strategies optimize the compound’s stability during long-term storage?
- Storage Conditions : -20°C in airtight, light-resistant containers under inert gas (argon).
- Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., ester hydrolysis).
- Lyophilization : Convert to a stable powder form if solubility permits .
Advanced: How can computational modeling predict its interactions with biological targets?
- Docking Studies : Use software (e.g., AutoDock Vina) to simulate binding to kinase active sites.
- MD Simulations : Assess conformational stability of the cyclobutane ring in aqueous vs. lipid environments.
- QSAR Models : Correlate substituent modifications (e.g., benzoyl vs. p-toluoyl) with activity .
Advanced: What experimental controls are critical when assessing its biological activity in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
